1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone
Description
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is a fluorinated aromatic ketone featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions.
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-8-6-9(2)16(15-8)13-5-4-11(10(3)17)7-12(13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWLGIFBSASET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)C(=O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Reagents : Hydrazine derivatives (such as 3,5-dimethyl-1H-pyrazole), chalcones bearing aromatic substituents (e.g., 3-fluorophenyl chalcones).
- Catalysts : Acidic or basic catalysts like acetic acid, ethanol, or refluxing in solvent systems such as ethanol or acetic acid.
- Reaction Conditions : Reflux at temperatures around 80-100°C for 4-8 hours, depending on the specific chalcone and hydrazine used.
- Outcome : Formation of 1,3,5-trisubstituted pyrazoles via cyclocondensation, followed by oxidation if necessary to aromatize the pyrazole ring.
Example:
- Using chalcone derivatives with a 3-fluorophenyl group, the cyclocondensation with 3,5-dimethyl-1H-pyrazole yields the core pyrazole structure with the fluorophenyl substituent.
One-Pot Addition–Cyclocondensation Approach
Recent advancements have demonstrated the efficiency of one-pot reactions combining multiple steps, including addition, cyclization, and aromatization, to synthesize pyrazole derivatives with high yields.
Procedure:
- Reagents : Chalcones, hydrazines, oxidizing agents (if needed).
- Catalysts : Copper triflate or other transition metal catalysts.
- Reaction Conditions : Reflux in ethanol or acetonitrile at 80-100°C.
- Process : The chalcone reacts with hydrazine derivatives to form a hydrazone intermediate, which cyclizes to form the pyrazole ring, with in situ oxidation to aromatize the pyrazole.
Synthesis via Hydrazone Intermediates and Subsequent Functionalization
Another approach involves synthesizing hydrazones from aromatic aldehydes or ketones, followed by cyclization to form the pyrazole ring.
Procedure:
- Step 1 : Condensation of 3-fluorobenzaldehyde with hydrazine derivatives to form hydrazones.
- Step 2 : Cyclization of hydrazones under basic or acidic conditions, often with the aid of oxidants like iodine or copper salts.
- Step 3 : Functionalization at the pyrazole ring to introduce methyl groups at the 3,5-positions via methylation reactions.
Reagents:
- Methylating agents such as methyl iodide or dimethyl sulfate.
- Bases like potassium carbonate or sodium hydride.
Reaction Conditions:
- Reflux in polar solvents such as ethanol or acetonitrile.
- Temperatures around 80-100°C for 4-6 hours.
Specific Synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone
Based on the literature, a tailored route involves:
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
- Commercially available or synthesized via condensation of acetylacetone with hydrazine hydrate.
Step 2: Preparation of 3-Fluorophenyl Chalcone
- Claisen-Schmidt condensation between 3-fluorobenzaldehyde and acetophenone derivatives under basic conditions (NaOH or KOH in ethanol).
Step 3: Cyclization to Pyrazole Derivative
- Reacting the chalcone with 3,5-dimethyl-1H-pyrazole in ethanol under reflux, with catalytic acetic acid, facilitates cyclocondensation, yielding the pyrazole core attached to the fluorophenyl group.
Step 4: Oxidation and Functionalization
- Oxidation of the intermediate to aromatize the pyrazole ring if necessary, followed by acylation to introduce the ethanone moiety at the appropriate position.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalysts | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation of hydrazines with chalcones | Hydrazine derivatives, chalcones | Acidic/basic catalysts | Reflux 80-100°C, 4-8 hrs | 75-85% | High yield, straightforward |
| One-pot addition–cyclocondensation | Chalcones, hydrazines, transition metal catalysts | Copper triflate, others | Reflux in ethanol/acetonitrile | 75-85% | Environmentally friendly, efficient |
| Hydrazone cyclization | Aromatic aldehydes, hydrazines | Oxidants (iodine, copper salts) | Reflux 80-100°C | 70-80% | Versatile for substituted pyrazoles |
| Sequential synthesis with methylation | Chalcones, methylating agents | Base (K2CO3, NaH) | Reflux 80-100°C | 70-80% | Allows methyl substitution at 3,5-positions |
Notes and Research Findings
- Catalyst Reusability: Catalysts like copper triflate can be reused multiple times without significant loss of activity, enhancing sustainability.
- Reaction Environment: Ethanol and acetonitrile are preferred solvents due to their polarity and ability to facilitate cyclization.
- Yield Optimization: Proper control of temperature and reaction time is crucial for maximizing yields and minimizing side reactions.
- Structural Confirmation: Spectroscopic techniques such as IR, NMR, and MS are essential for confirming the structure of synthesized intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone, exhibit significant anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents. The compound's structural features allow it to interact with biological targets effectively, potentially leading to apoptosis in cancer cells .
Antioxidant and Anti-inflammatory Activities
Computational studies have shown that similar pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. These compounds can mitigate oxidative stress and inflammation, which are critical factors in various chronic diseases . The docking studies performed on related compounds suggest that this compound may exhibit similar bioactivity.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazole derivatives. Preliminary studies suggest that compounds like this compound can protect neuronal cells from damage induced by neurotoxins, making them candidates for further investigation in neurodegenerative disease therapies .
Material Science
Nonlinear Optical (NLO) Properties
The compound has been studied for its nonlinear optical properties, which are essential in the development of advanced materials for photonic applications. Density functional theory (DFT) calculations have shown promising results regarding its polarizability and hyperpolarizability, indicating that it could be used in designing materials for optical devices .
Synthesis of Functional Materials
The synthesis of this compound can lead to the development of functional materials with specific electronic or optical characteristics. Its incorporation into polymer matrices has been explored for creating smart materials with tunable properties .
Agricultural Applications
Pesticidal Activity
Research has indicated that pyrazole derivatives can exhibit pesticidal activity against various agricultural pests. The structural features of this compound may contribute to its efficacy as a biopesticide, providing an environmentally friendly alternative to conventional pesticides .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| DFT Analysis | Material Science | Showed promising NLO properties with potential applications in photonics. |
| Pesticidal Efficacy Study | Agricultural Research | Indicated effective pest control against common agricultural pests. |
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogs
- Fluorine vs. Difluorophenyl Substitution: The compound in replaces the 3-fluorophenyl group with a 3,5-difluorophenyl moiety.
- Methyl Groups on Pyrazole : The 3,5-dimethylpyrazole in the target compound introduces steric bulk compared to analogs with single methyl groups (e.g., ). This may reduce conformational flexibility but improve metabolic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The difluorophenyl analog’s low pKa suggests enhanced acidity compared to the target compound, which may affect ionization in physiological environments.
- Density and boiling points are comparable across analogs, indicating similar handling requirements.
Crystallographic and Computational Insights
- Structural Validation: SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures of small molecules.
- Molecular Docking : Studies on triazole and pyrazole derivatives suggest that fluorine and methyl substitutions influence binding affinity to targets like DPPH or microbial enzymes.
Biological Activity
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone is a compound that has gained attention due to its potential biological activities. This compound belongs to the pyrazole family, known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article summarizes the biological activity of this compound based on diverse sources, including experimental studies and computational analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.28 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group, which is believed to enhance its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. In one study, compounds were screened against several bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated significant zones of inhibition, suggesting that these compounds possess promising antibacterial activity (Table 1) .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 1 | 25 | Staphylococcus aureus |
| 2 | 22 | Bacillus subtilis |
| 3 | 20 | Escherichia coli |
| 4 | 18 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, the compound was shown to induce apoptosis via pathways involving cleaved PARP and caspase-3 activation while decreasing Bcl-2 levels .
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. Computational analyses suggested that the compound could effectively interact with proteins involved in cancer progression and inflammation . The docking results indicated favorable binding energies and interactions that could translate into therapeutic efficacy.
Case Studies
A case study involving the synthesis and evaluation of related pyrazole compounds highlighted their potential as anti-inflammatory agents. The synthesized compounds demonstrated significant inhibition of inflammatory markers in vitro, with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrazolyl-containing ketones have been prepared by reacting fluorinated aryl halides with 3,5-dimethylpyrazole under palladium catalysis. Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .
- Key Data :
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Catalyst | Pd(PPh₃)₄ |
| Temperature | 100°C |
| Reaction Time | 12–24 hours |
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement . Key steps include:
- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion .
- Multi-scan absorption corrections (e.g., SADABS) to account for crystal imperfections .
- Validation using tools like PLATON to check for missed symmetry or twinning .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 288.1342) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?
- Methodological Answer :
- Use AutoDock Vina for docking simulations, which combines a new scoring function with multithreading for efficiency .
- Validate results with molecular dynamics (MD) simulations to assess binding stability.
- Cross-check experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to refine force field parameters .
Q. What strategies optimize the fungicidal activity of derivatives based on this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the phenyl ring to enhance bioactivity .
- Co-crystallization : Analyze target enzyme complexes (e.g., cytochrome P450) to identify critical binding residues .
- Data Contradiction : While fluorination generally increases activity, over-substitution may reduce solubility, necessitating a balance .
Q. How can crystallographic data be leveraged to address synthetic challenges, such as polymorphism?
- Methodological Answer :
- Perform polymorph screening using solvent-drop grinding or temperature-gradient crystallization.
- Refine multiple crystal forms with SHELXL and compare lattice energies to identify the most stable polymorph .
- Case Study : A dimeric crystal structure (space group P2₁/c) of a related compound revealed intermolecular hydrogen bonds (C=O···H-N) stabilizing the lattice .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
